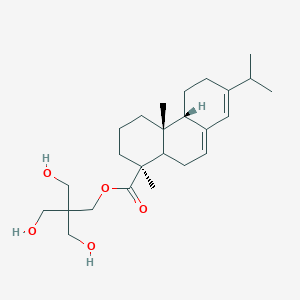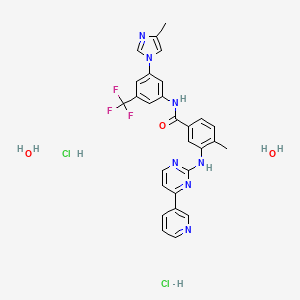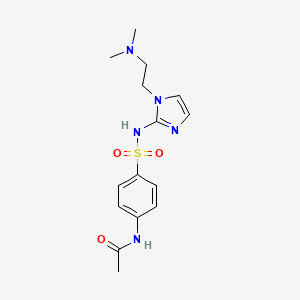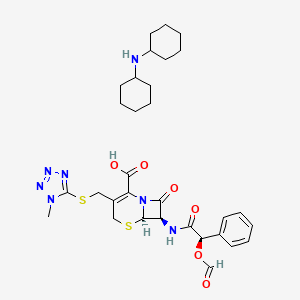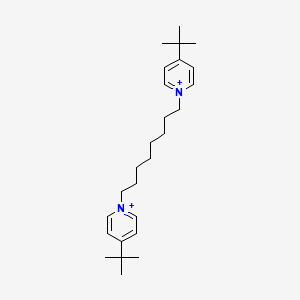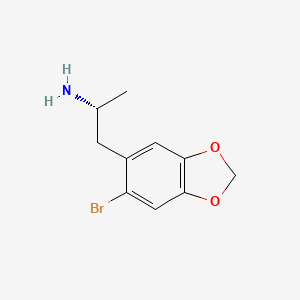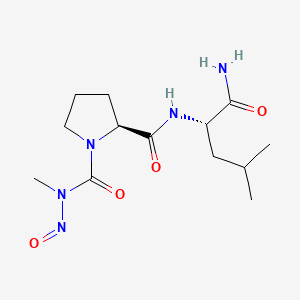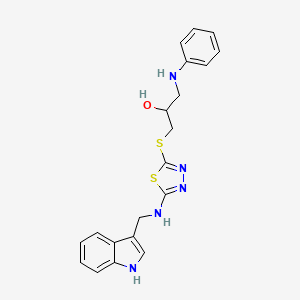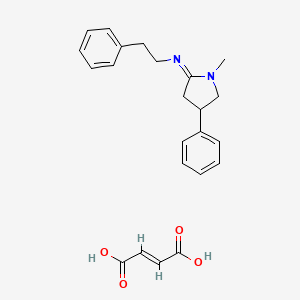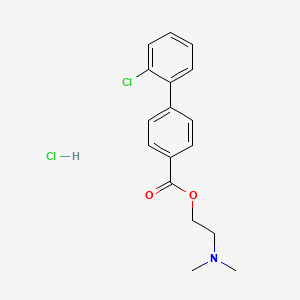
1,1'-Biphenyl-4-carboxylic acid, 2'-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a biphenyl core structure. This compound is characterized by the presence of a carboxylic acid group, a chloro substituent, and a dimethylaminoethyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of Biphenyl-4-carboxylic Acid: This can be achieved through the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene under palladium catalysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride is utilized in various fields:
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the chloro and ester substituents, making it less reactive in certain chemical reactions.
Methyl biphenyl-4-carboxylate: Similar ester functionality but lacks the chloro substituent, affecting its reactivity and applications.
4-Biphenylcarboxylic acid, methyl ester: Another ester derivative with different substituents, leading to variations in chemical behavior.
Uniqueness
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro substituent and the dimethylaminoethyl ester moiety allows for specific interactions in chemical and biological systems, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
83938-13-0 |
|---|---|
Formule moléculaire |
C17H19Cl2NO2 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 4-(2-chlorophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C17H18ClNO2.ClH/c1-19(2)11-12-21-17(20)14-9-7-13(8-10-14)15-5-3-4-6-16(15)18;/h3-10H,11-12H2,1-2H3;1H |
Clé InChI |
XQKZYPSTDNOPHD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


